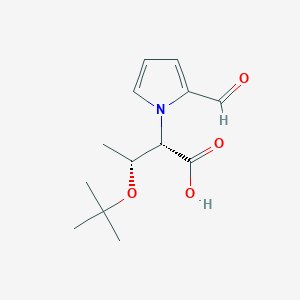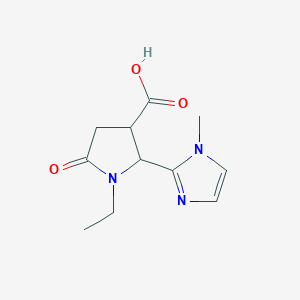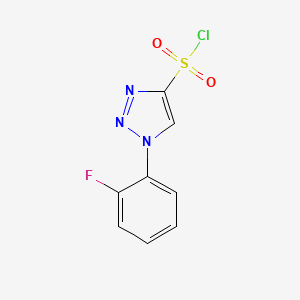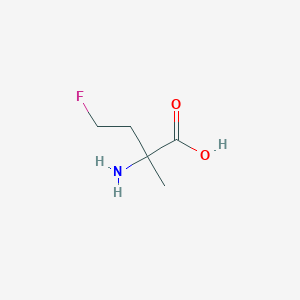
5-Ethyl-2-(iodomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(iodomethyl)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure This specific compound is characterized by an ethyl group at the 5-position and an iodomethyl group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-(iodomethyl)pyridine can be achieved through several methods. One common approach involves the iodination of 5-Ethyl-2-methylpyridine. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodomethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-2-(iodomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups at the iodomethyl position.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of 5-Ethyl-2-methylpyridine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine derivatives with additional functional groups.
- Reduction reactions revert the compound to 5-Ethyl-2-methylpyridine.
Aplicaciones Científicas De Investigación
5-Ethyl-2-(iodomethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(iodomethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a reactive site, facilitating the formation of covalent bonds with target molecules, thereby influencing biological pathways.
Comparación Con Compuestos Similares
5-Ethyl-2-methylpyridine: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
2-Iodomethylpyridine: Similar structure but without the ethyl group at the 5-position, affecting its steric and electronic properties.
2-Methyl-5-iodopyridine: Another isomer with different reactivity due to the position of the iodomethyl group.
Uniqueness: 5-Ethyl-2-(iodomethyl)pyridine is unique due to the presence of both the ethyl and iodomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C8H10IN |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
5-ethyl-2-(iodomethyl)pyridine |
InChI |
InChI=1S/C8H10IN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3 |
Clave InChI |
ZVUUKFXTONCPPI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)



![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)




![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)
